![molecular formula C25H26N4 B2944966 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899389-17-4](/img/structure/B2944966.png)
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenethylamine, which is an organic compound that acts as a central nervous system stimulant in humans . It’s a primary amine, with the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenethylamine, for example, is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis Methods
Research has demonstrated innovative methods for synthesizing quinazoline and pyrazoloquinoline derivatives, highlighting the importance of green chemistry approaches. For example, the regioselective synthesis of novel pyrazoloquinoline scaffolds in water using environmentally friendly catalysts showcases a shift towards more sustainable chemical synthesis processes (N. Poomathi et al., 2015).
Psychotropic Potential
Studies have explored the psychotropic potential of certain quinazolinone derivatives, indicating their relevance in the development of new therapeutic agents. The synthesis of compounds like 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate demonstrates the ongoing research into novel psychotropic agents and their structural and functional analysis (G. Orzalesi et al., 1977).
Neuroprotective and Enzyme Inhibition
Compounds structurally related to 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been evaluated for their neuroprotective effects and ability to inhibit specific enzymes. For instance, the synthesis and evaluation of novel tacrine analogs as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (M. Mahdavi et al., 2017).
Anticancer Activity
The discovery of compounds capable of inducing apoptosis in cancer cells suggests the relevance of quinazolinone derivatives in oncology research. Compounds such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown potent activity against various human solid tumors, indicating their potential as anticancer agents (Han-Zhong Zhang et al., 2008).
Antimicrobial and Anti-tubercular Agents
Research into substituted quinazolines and related compounds has demonstrated significant antimicrobial and anti-tubercular activity. This highlights the potential application of these compounds in combating infectious diseases, with some derivatives exhibiting promising activity against Mycobacterium tuberculosis (Hardesh K. Maurya et al., 2013).
Wirkmechanismus
Target of Action
The compound contains a phenethylamine moiety, which is found in many neurotransmitters and drugs. Phenethylamine itself is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
If this compound acts similarly to phenethylamine, it might bind to TAAR1 and inhibit VMAT2, affecting the reuptake and release of monoamines. This could potentially alter neurotransmission in the brain .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. If it acts on taar1 and vmat2 like phenethylamine, it could influence the monoaminergic system, affecting the levels of neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
The ADME properties of this compound are unknown. Many similar compounds are metabolized in the liver, often involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
The molecular and cellular effects of this compound are unknown. If it affects monoamine neurotransmission like phenethylamine, it could potentially influence mood, cognition, and behavior .
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-18-23(20-12-6-3-7-13-20)25-27-22-15-9-8-14-21(22)24(29(25)28-18)26-17-16-19-10-4-2-5-11-19/h2-7,10-13,26H,8-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENKCSDNJMFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)
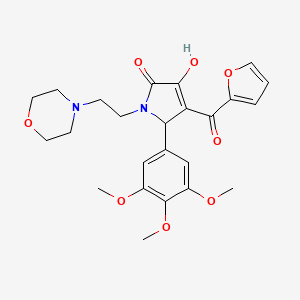

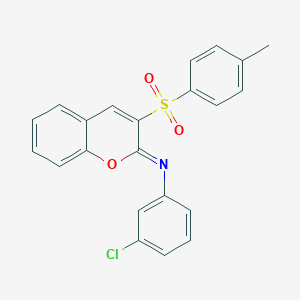
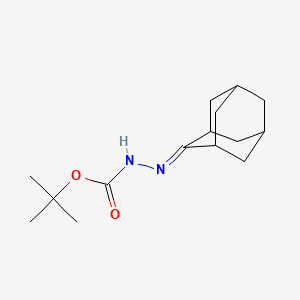
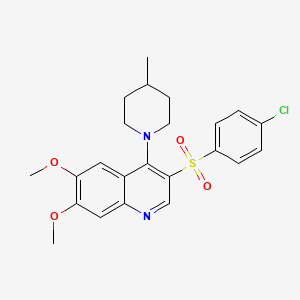
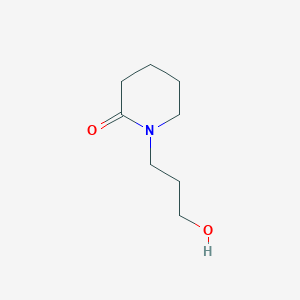
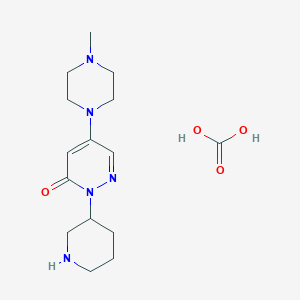
![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)